molecular formula C6H4ClNO2 B13433273 4-Chloronitrobenzene-13C6

4-Chloronitrobenzene-13C6

Cat. No.: B13433273
M. Wt: 163.51 g/mol
InChI Key: CZGCEKJOLUNIFY-IDEBNGHGSA-N
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Description

4-Chloronitrobenzene-13C6 is a labeled form of 4-Chloronitrobenzene, where the benzene ring is substituted with carbon-13 isotopes. This compound is primarily used in scientific research as a stable isotope-labeled standard. It has the molecular formula 13C6H4ClNO2 and a molecular weight of 163.51 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Chloronitrobenzene-13C6 can be synthesized through the nitration of chlorobenzene-13C6. The reaction involves treating chlorobenzene-13C6 with a mixture of concentrated nitric acid and sulfuric acid at controlled temperatures. The nitration reaction typically yields both 2- and 4-nitro derivatives, which can be separated by crystallization and distillation .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The separation of isomers is achieved through advanced techniques such as fractional distillation and recrystallization .

Chemical Reactions Analysis

Types of Reactions

4-Chloronitrobenzene-13C6 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Chloronitrobenzene-13C6 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:

Mechanism of Action

The mechanism of action of 4-Chloronitrobenzene-13C6 involves its interaction with specific molecular targets and pathways. The nitro group is an electron-withdrawing group, making the compound susceptible to nucleophilic attack. The chlorine atom can be displaced by nucleophiles, leading to various substitution reactions. The compound’s effects are primarily due to its reactivity and the formation of reactive intermediates during its transformation .

Comparison with Similar Compounds

4-Chloronitrobenzene-13C6 can be compared with other similar compounds such as:

The uniqueness of this compound lies in its stable isotope labeling, which makes it invaluable for research applications requiring precise quantification and tracing of the compound .

Properties

Molecular Formula

C6H4ClNO2

Molecular Weight

163.51 g/mol

IUPAC Name

1-chloro-4-nitro(1,2,3,4,5,6-13C6)cyclohexa-1,3,5-triene

InChI

InChI=1S/C6H4ClNO2/c7-5-1-3-6(4-2-5)8(9)10/h1-4H/i1+1,2+1,3+1,4+1,5+1,6+1

InChI Key

CZGCEKJOLUNIFY-IDEBNGHGSA-N

Isomeric SMILES

[13CH]1=[13CH][13C](=[13CH][13CH]=[13C]1[N+](=O)[O-])Cl

Canonical SMILES

C1=CC(=CC=C1[N+](=O)[O-])Cl

Origin of Product

United States

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